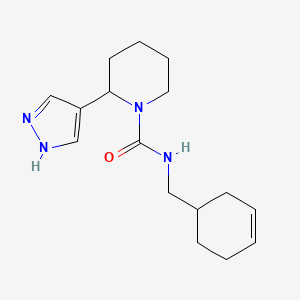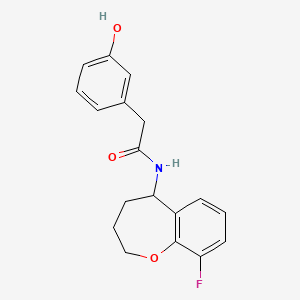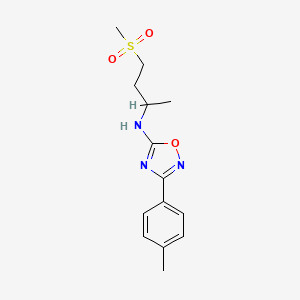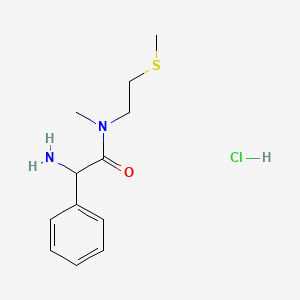
N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity. In
Mécanisme D'action
N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide selectively and irreversibly inhibits GABA aminotransferase, leading to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that binds to GABA receptors, which are ligand-gated ion channels that regulate neuronal activity. The increase in GABA levels in the brain results in an increase in the activation of GABA receptors, leading to a decrease in neuronal excitability and anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, resulting in an increase in the activation of GABA receptors. The increase in GABA receptor activation leads to a decrease in neuronal excitability and anxiolytic and anticonvulsant effects. This compound has also been shown to reduce drug-seeking behavior in preclinical studies, suggesting its potential use in the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages for lab experiments, including its high purity and potency, which allows for accurate dosing and reliable results. However, this compound also has some limitations, including its irreversible inhibition of GABA aminotransferase, which can result in long-lasting effects on GABA levels in the brain. Additionally, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, including its potential use in the treatment of various neurological and psychiatric disorders, as well as its potential use as a research tool for the study of GABAergic neurotransmission. Additionally, the development of new analogs of this compound with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of new therapeutic agents for the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 1,4-dibromobutane with cyclohexene, followed by the reaction of the resulting product with 4-pyrazolecarboxylic acid and piperidine-1-carboxylic acid, and finally, the protection of the resulting compound with a carbamate group. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. The inhibition of GABA aminotransferase by this compound leads to an increase in GABA levels in the brain, which can result in a decrease in neuronal excitability and anxiolytic and anticonvulsant effects. This compound has also been shown to reduce drug-seeking behavior in preclinical studies, suggesting its potential use in the treatment of addiction.
Propriétés
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-16(17-10-13-6-2-1-3-7-13)20-9-5-4-8-15(20)14-11-18-19-12-14/h1-2,11-13,15H,3-10H2,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQABOFEGPLUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CNN=C2)C(=O)NCC3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-hydroxyphenyl)-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B7642723.png)

![1-cyclopropyl-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]-5-methylpyrrolidin-3-amine](/img/structure/B7642731.png)
![5-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7642735.png)
![5-[4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7642750.png)

![2-Amino-2-phenyl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone;hydrochloride](/img/structure/B7642760.png)
![N-[2-(2-methylpropoxy)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642762.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7642764.png)
![N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline](/img/structure/B7642765.png)
![N-[(3-propan-2-yloxyphenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642779.png)
![3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7642790.png)

![2-(1H-pyrazol-4-yl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]piperidine-1-carboxamide](/img/structure/B7642798.png)